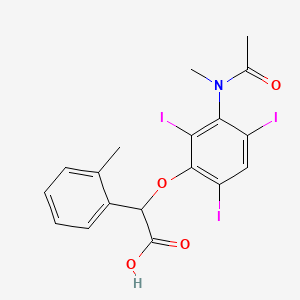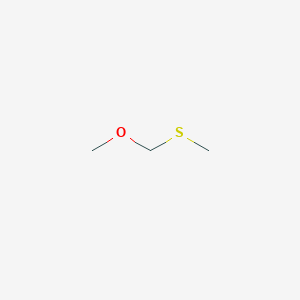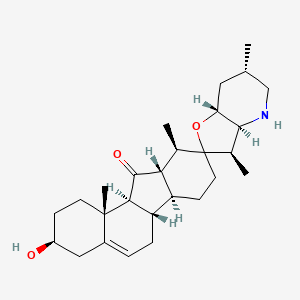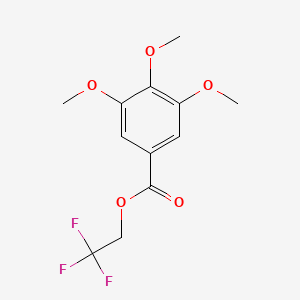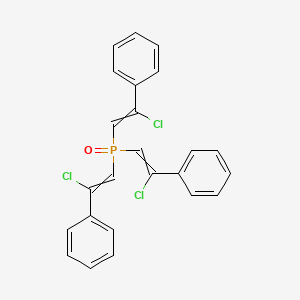
Erbium--manganese (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium–manganese (1/2) is a compound consisting of erbium and manganese in a 1:2 ratio. Erbium is a rare-earth element known for its unique optical properties, while manganese is a transition metal with diverse chemical reactivity. The combination of these elements results in a compound with interesting magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium–manganese (1/2) typically involves the direct reaction of erbium and manganese metals. The reaction is carried out in a controlled atmosphere to prevent oxidation. The metals are heated together in a vacuum or inert gas environment at high temperatures, usually around 1000°C, to form the desired compound.
Industrial Production Methods
Industrial production of erbium–manganese (1/2) follows similar principles but on a larger scale. The process involves the use of high-purity erbium and manganese metals, which are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to obtain the compound in bulk form.
Análisis De Reacciones Químicas
Types of Reactions
Erbium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Participates in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Strong reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts in solution.
Major Products Formed
Oxidation: Forms erbium oxide and manganese oxide.
Reduction: Produces elemental erbium and manganese.
Substitution: Results in the formation of new metal compounds with substituted ions.
Aplicaciones Científicas De Investigación
Erbium–manganese (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Mecanismo De Acción
The mechanism by which erbium–manganese (1/2) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets by altering their magnetic and electronic environments, which can influence various biochemical pathways. For example, in biological systems, it can enhance imaging contrast by affecting the magnetic resonance signals of surrounding tissues.
Comparación Con Compuestos Similares
Similar Compounds
- Erbium oxide
- Manganese oxide
- Erbium chloride
- Manganese chloride
Comparison
Erbium–manganese (1/2) is unique due to its combination of rare-earth and transition metal properties. Unlike pure erbium or manganese compounds, it exhibits a blend of magnetic and electronic characteristics that make it suitable for specialized applications. For instance, its magnetic properties are enhanced compared to erbium oxide, and its electronic properties are more diverse than those of manganese oxide.
Propiedades
Número CAS |
12020-20-1 |
|---|---|
Fórmula molecular |
ErMn2 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
erbium;manganese |
InChI |
InChI=1S/Er.2Mn |
Clave InChI |
PPMYOUUADHHWMP-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



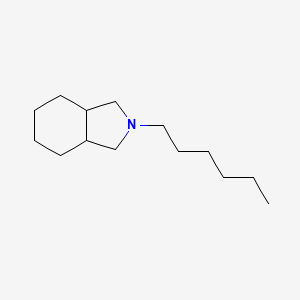
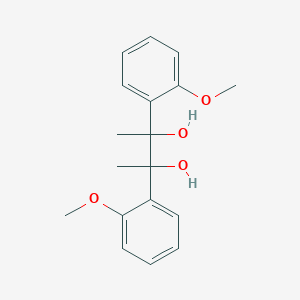
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)


